molecular formula C10H8O3 B2736744 1-hydroxy-1H-indene-2-carboxylic acid CAS No. 28873-82-7

1-hydroxy-1H-indene-2-carboxylic acid

Cat. No.: B2736744
CAS No.: 28873-82-7
M. Wt: 176.171
InChI Key: PNHVOGBNJHACNI-UHFFFAOYSA-N
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Description

1-Hydroxy-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a hydroxyl group and a carboxylic acid group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1H-indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction conditions typically include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-1H-indene-2-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 1-hydroxy-1H-indene-2-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed:

    Oxidation: 1-Oxo-1H-indene-2-carboxylic acid.

    Reduction: 1-Hydroxy-1H-indene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-1H-indene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-1H-indene-2-carboxylic acid depends on its specific application. In the context of organic solar cells, the compound acts as an electron acceptor, facilitating the transfer of electrons from the donor material to generate an electric current. The molecular targets and pathways involved include the interaction with the donor material and the formation of a charge-transfer complex.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-1H-indene-2-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a donor and acceptor in various chemical processes makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

1-hydroxy-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVOGBNJHACNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(=CC2=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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